1-BOC-4-BUTYLPIPERAZINE

Description

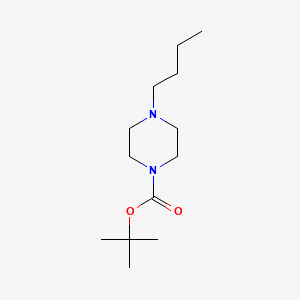

1-Boc-4-butylpiperazine is a piperazine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position and a butyl substituent at the 4-position of the piperazine ring. The Boc group is widely used in organic synthesis to protect amines, enabling selective reactivity in multi-step processes . Piperazine derivatives are critical intermediates in pharmaceuticals, agrochemicals, and materials science due to their versatile nitrogen-containing heterocyclic framework.

Properties

IUPAC Name |

tert-butyl 4-butylpiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2O2/c1-5-6-7-14-8-10-15(11-9-14)12(16)17-13(2,3)4/h5-11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCCMVMZWKJDRAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1CCN(CC1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50445442 | |

| Record name | Tert-butyl 4-butylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50445442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

412293-87-9 | |

| Record name | Tert-butyl 4-butylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50445442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-BOC-4-BUTYLPIPERAZINE can be synthesized through various methods. One common synthetic route involves the reaction of 1-bromobutane with tert-butyl 1-piperazinecarboxylate. The reaction is typically carried out in the presence of a base such as N-benzyl-trimethylammonium hydroxide at room temperature without the use of a solvent .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-BOC-4-BUTYLPIPERAZINE undergoes various types of chemical reactions, including:

Substitution Reactions: The BOC group can be removed under acidic conditions, leading to the formation of 4-butylpiperazine.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common.

Coupling Reactions: It can participate in coupling reactions such as Buchwald-Hartwig amination, where it reacts with aryl halides to form corresponding amine derivatives.

Common Reagents and Conditions

Acidic Conditions: For deprotection of the BOC group.

Bases: Such as N-benzyl-trimethylammonium hydroxide for substitution reactions.

Catalysts: Palladium catalysts for coupling reactions.

Major Products Formed

4-Butylpiperazine: Formed after deprotection of the BOC group.

Aryl-substituted Piperazines: Formed through coupling reactions.

Scientific Research Applications

1-BOC-4-BUTYLPIPERAZINE has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Employed in the study of biological pathways and mechanisms.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of piperazine-containing drugs.

Industry: Utilized in the production of pharmaceuticals and other fine chemicals

Mechanism of Action

The mechanism of action of 1-BOC-4-BUTYLPIPERAZINE depends on its specific applicationThe BOC group provides stability and can be removed under specific conditions to reveal the active piperazine moiety, which can then interact with biological targets .

Comparison with Similar Compounds

Data Table: Key Structural and Chemical Properties

1-Boc-4-methylpiperazine (CAS 53788-49-1)

- Structure : Methyl substituent introduces minimal steric hindrance.

- Applications : Used as a pharmaceutical intermediate for drug candidates requiring piperazine backbones. The Boc group allows selective deprotection for further functionalization .

- Reactivity : The methyl group enhances hydrophobicity slightly but maintains high solubility in polar aprotic solvents.

1-Boc-4-(4-aminobutyl)piperazine (CAS 745048-07-1)

- Structure: A 4-aminobutyl chain adds a primary amine, enabling conjugation (e.g., amide bond formation).

- Applications : Serves as an active pharmaceutical ingredient (API) intermediate, particularly in peptidomimetics or linker molecules .

- Reactivity : The Boc group stabilizes the piperazine nitrogen, while the terminal amine facilitates cross-coupling reactions.

1-Boc-4-(2-formylphenyl)piperazine

- Structure : Aromatic formyl group provides a reactive site for nucleophilic addition (e.g., Schiff base formation).

- Applications : Acts as a precursor in synthesizing heterocyclic compounds or metal-organic frameworks (MOFs) .

- Reactivity : The aldehyde group’s electrophilicity supports condensation reactions, though steric effects from the phenyl ring may slow kinetics.

1-(4-Tert-butylbenzyl)piperazine (CAS 956-61-6)

- Structure : Bulky tert-butylbenzyl group increases hydrophobicity and steric shielding.

- Applications : Building block for ligands in catalysis or bioactive molecules targeting central nervous system receptors .

- Reactivity : The free secondary amine allows direct participation in acid-base reactions without deprotection.

Biological Activity

1-BOC-4-butyipiperazine, a derivative of piperazine, has garnered attention in pharmacological research due to its diverse biological activities. This compound is primarily recognized for its potential applications in treating various neurological disorders and its antibacterial properties. This article delves into the synthesis, biological evaluation, and case studies related to 1-BOC-4-butyipiperazine.

Neuropharmacological Effects

1-BOC-4-butyipiperazine has demonstrated significant neuropharmacological activity. It acts as an agonist at various serotonin and dopamine receptors, which are crucial in the modulation of mood and behavior. In vitro studies have shown that compounds related to piperazine derivatives can exhibit dual agonism for D2 and 5-HT1A receptors, which are implicated in the treatment of psychotic disorders and depression .

Table 1: Receptor Activity of Piperazine Derivatives

| Compound | Receptor Type | EC50 (nmol/L) | Emax (%) |

|---|---|---|---|

| 7a | D2 | 0.8 | 27.1 |

| 7b | D3 | 19 | 81.0 |

| 7c | 5-HT1A | 0.8 | 102.6 |

This table summarizes the functional activity assays conducted on various piperazine derivatives, indicating their potency and efficacy at target receptors.

Antibacterial Properties

In addition to its neuropharmacological applications, recent studies have highlighted the antibacterial properties of 1-BOC-4-butyipiperazine derivatives against multidrug-resistant bacteria. Research indicates that these compounds can inhibit the AcrAB-TolC efflux pump in Escherichia coli, enhancing the effectiveness of conventional antibiotics .

Table 2: Antibacterial Activity Against Gram-positive Bacteria

| Compound | MIC (μg/mL) | Activity Type |

|---|---|---|

| Compound 44 | 0.78 - 3.125 | Anti-MRSA and Anti-VRE |

| Compound X | >250 | No intrinsic antibacterial activity |

The above table illustrates the Minimum Inhibitory Concentration (MIC) values for selected compounds, demonstrating their potential as antibiotic potentiators.

Case Study 1: Neuropharmacological Evaluation

A study conducted by Du et al. investigated a series of piperazine derivatives including 1-BOC-4-butyipiperazine for their neuropharmacological effects. The findings indicated that certain derivatives exhibited improved agonistic activity on D2 and 5-HT1A receptors compared to existing treatments like brexpiprazole, suggesting a potential for reduced side effects and enhanced therapeutic efficacy in treating Parkinson's disease .

Case Study 2: Antibacterial Efficacy

In another study focusing on antibiotic resistance, researchers explored the ability of modified piperazines to inhibit bacterial efflux pumps. The results showed that compounds derived from piperazine could significantly enhance the activity of antibiotics against resistant strains such as MRSA and VRE by inhibiting the AcrAB-TolC system . This presents a promising avenue for developing new treatments for infections caused by resistant bacteria.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.